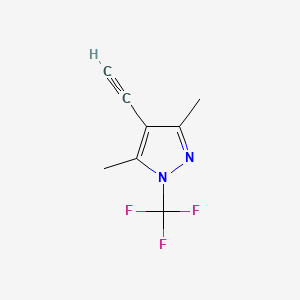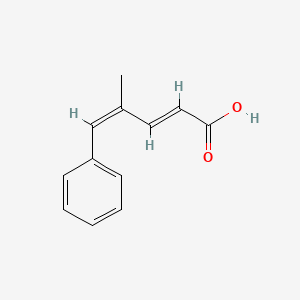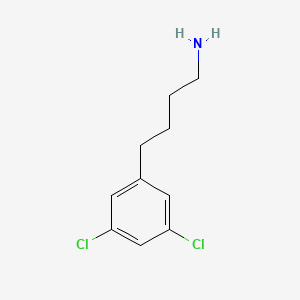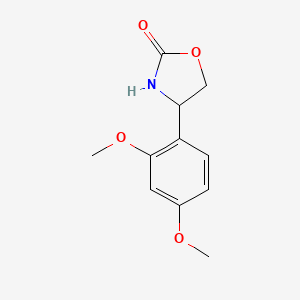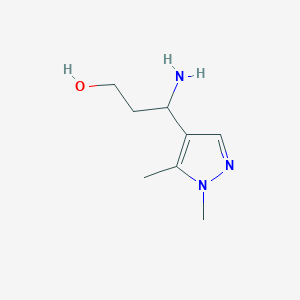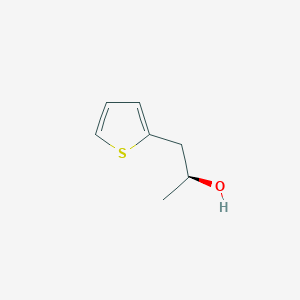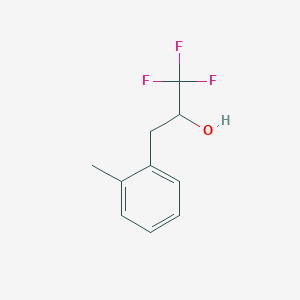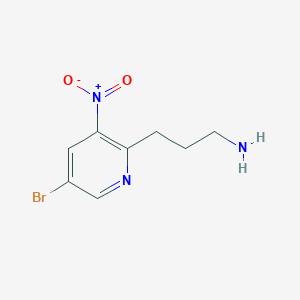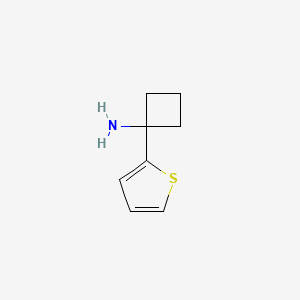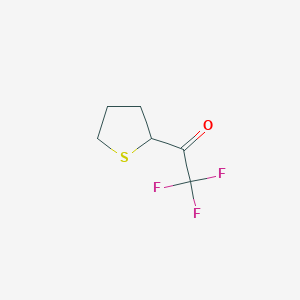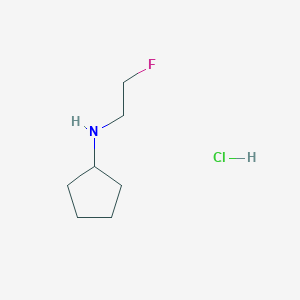
N-(2-fluoroethyl)cyclopentanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoroethyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C7H15ClFN It is a derivative of cyclopentanamine, where a fluoroethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-(2-fluoroethyl)cyclopentanamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)cyclopentanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine form.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-(2-fluoroethyl)cyclopentanamine N-oxide.
Reduction: Cyclopentanamine.
Substitution: N-(2-azidoethyl)cyclopentanamine.
Scientific Research Applications
N-(2-fluoroethyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)cyclopentanamine hydrochloride
- N-(2-bromoethyl)cyclopentanamine hydrochloride
- N-(2-iodoethyl)cyclopentanamine hydrochloride
Uniqueness
N-(2-fluoroethyl)cyclopentanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C7H15ClFN |
|---|---|
Molecular Weight |
167.65 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-5-6-9-7-3-1-2-4-7;/h7,9H,1-6H2;1H |
InChI Key |
JAGHQTYJCAAXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


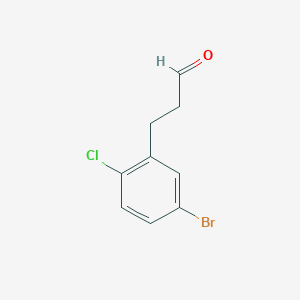
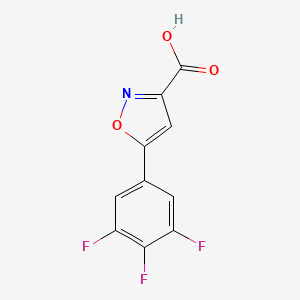
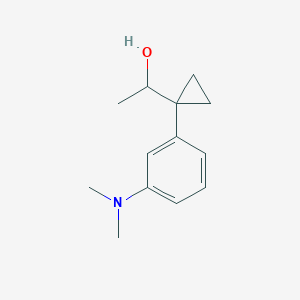
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
